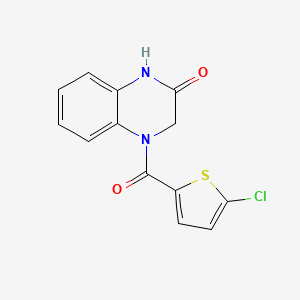

4-(5-chlorothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

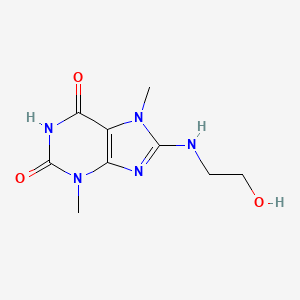

4-(5-chlorothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one, also known as DTQ, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound has a unique structure that makes it a promising candidate for a variety of research purposes, including drug discovery and development, as well as biochemical and physiological studies. In

Scientific Research Applications

Chemical Synthesis and Structural Analysis

4-(5-Chlorothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound with diverse applications in the field of organic synthesis and pharmaceuticals. Research has explored the regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)-ones, which possess wide-ranging physical and pharmaceutical applications. These compounds are synthesized through the cyclocondensation of o-phenylenediamines and aroylpyruvates. The study emphasizes the regioselectivity in the synthesis of these compounds and proposes methodologies for determining the structure of the regioisomers, thereby advancing the synthesis process and applications of 3,4-dihydroquinoxalin-2(1H)-ones, including the specified compound (Dobiáš et al., 2017).

Antioxidant Potential

Studies on novel chalcone derivatives related to this compound have revealed potential antioxidant properties. These compounds were synthesized and structurally supported by IR spectrum analysis, highlighting their potent in vitro antioxidant activity. The results were further supported by molecular docking, ADMET, QSAR, and bioactivity studies, indicating good correlation with in vitro antioxidant results (Prabakaran, Manivarman, & Bharanidharan, 2021).

Reaction Mechanisms and Structural Reassignments

The compound has been the subject of studies focusing on reaction mechanisms and structural reassignments in the synthesis of benzodiazepines and benzimidazoles. These investigations have led to the revision of structures of reaction products, providing new insights into the reaction mechanisms and the formation of products. Such understanding is crucial for advancing the synthetic applications and pharmaceutical relevance of these compounds (Mamedov et al., 2014).

Synthesis and Characterization

There is considerable interest in synthesizing and characterizing derivatives of this compound due to their potential biological activities. Studies have synthesized various derivatives and confirmed their structures through spectral data. These compounds have been screened for biological activities such as antibacterial and antifungal properties, showcasing their potential in pharmaceutical applications (Naganagowda & Petsom, 2011).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 4-(5-chlorothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one are currently unknown

Result of Action

The molecular and cellular effects of this compound are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

properties

IUPAC Name |

4-(5-chlorothiophene-2-carbonyl)-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S/c14-11-6-5-10(19-11)13(18)16-7-12(17)15-8-3-1-2-4-9(8)16/h1-6H,7H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUPNSOMTSZIKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(S3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

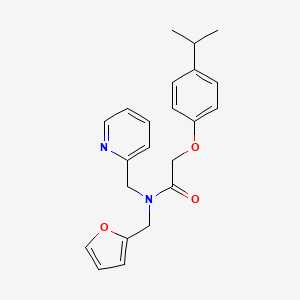

![(3,4-dimethoxyphenyl)[4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2407544.png)

![ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate](/img/structure/B2407548.png)

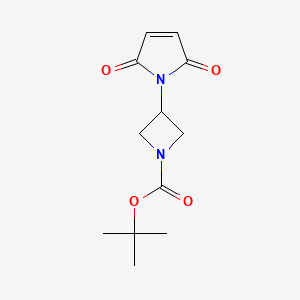

![4-chloro-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2407550.png)

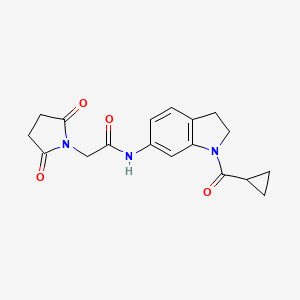

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2407555.png)

![3-(2,6-dichlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2407558.png)

![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/no-structure.png)

![2-Chloro-N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]acetamide](/img/structure/B2407561.png)

![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline](/img/structure/B2407562.png)